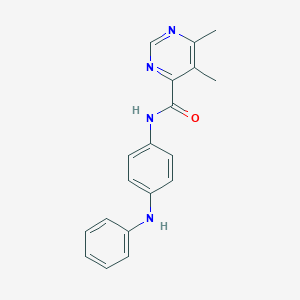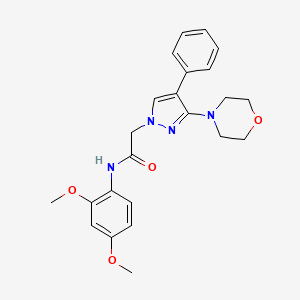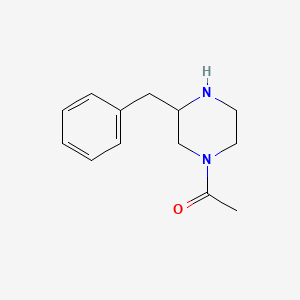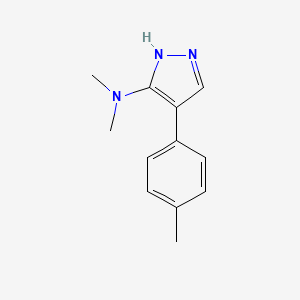
N-(4-Anilinophenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Anilinophenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as ADP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ADP is a pyrimidine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Wirkmechanismus
N-(4-Anilinophenyl)-5,6-dimethylpyrimidine-4-carboxamide is believed to exert its effects through inhibition of AKT, a key signaling molecule involved in cell survival and proliferation. By inhibiting AKT, this compound can induce apoptosis in cancer cells and reduce inflammation and fibrosis in other cell types.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including inhibition of AKT, induction of apoptosis in cancer cells, and anti-inflammatory and anti-fibrotic effects. These effects make it a promising candidate for the treatment of a range of diseases, including cancer, inflammation, and fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Anilinophenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages as a research tool, including its ability to selectively inhibit AKT and induce apoptosis in cancer cells. However, its use in lab experiments is limited by its relatively low solubility and stability, which can make it difficult to work with in certain contexts.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-Anilinophenyl)-5,6-dimethylpyrimidine-4-carboxamide. One area of interest is the development of new synthetic methods for this compound that improve its solubility and stability. Another area of interest is the identification of new targets for this compound, which could expand its potential applications in scientific research. Additionally, further studies are needed to fully understand the mechanisms underlying this compound's effects on AKT and other signaling pathways, which could lead to the development of more effective therapies for a range of diseases.
Synthesemethoden
N-(4-Anilinophenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2,6-dimethylpyrimidine with aniline in the presence of a suitable base. Other methods involve the use of different starting materials or reaction conditions, but all result in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-Anilinophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including inhibition of protein kinase B (AKT) and induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and anti-fibrotic effects, making it a promising candidate for the treatment of a range of diseases.
Eigenschaften
IUPAC Name |
N-(4-anilinophenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-13-14(2)20-12-21-18(13)19(24)23-17-10-8-16(9-11-17)22-15-6-4-3-5-7-15/h3-12,22H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEGCQSRVPVBSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide](/img/structure/B2535177.png)
![2-chloro-6-fluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2535178.png)
![4-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2535180.png)
![N-(4-acetamidophenyl)-2-((4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2535181.png)
![4-fluoro-N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide](/img/structure/B2535187.png)

![2-amino-3-(3-methoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2535189.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2535190.png)


![2-((8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2535194.png)


